Spectroscopic Characterization of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone
Spectroscopic Characterization of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone
An In-depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the definitive spectroscopic characterization of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The molecule's unique architecture, featuring a chiral cyclohexenone core bonded to a nitropyridine moiety, necessitates a multi-technique approach for unambiguous structural elucidation. This document details the integrated application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present not only the methodologies but also the underlying scientific rationale for experimental design and data interpretation, offering a robust protocol for researchers engaged in the synthesis and analysis of novel small molecules.
Introduction and Strategic Overview
The compound 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone (CAS 1187055-95-3) represents a confluence of structural motifs known for their biological activity.[1] The nitropyridine group is a key building block in the synthesis of various bioactive molecules, including kinase inhibitors and agrochemicals.[2][3] The α,β-unsaturated ketone of the cyclohexenone ring is a classic Michael acceptor, often implicated in covalent interactions with biological targets. The chiral center at the 5-position introduces stereochemical complexity that is critical for receptor binding and pharmacological efficacy.
Given this context, a rigorous and unequivocal confirmation of the molecular structure is the foundational requirement for any further investigation, from preclinical screening to quality control in manufacturing. This guide establishes a systematic workflow for achieving this confirmation, ensuring the identity, purity, and structural integrity of the target compound.
Analytical Workflow: A Multi-Spectroscopic Approach
The characterization of a novel chemical entity is a process of assembling evidence. No single technique can provide a complete picture. Our strategy relies on the synergistic use of multiple spectroscopic methods, where each technique provides a unique and complementary piece of the structural puzzle. The workflow is designed to be self-validating, with data from one method corroborating the interpretations of another.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR are essential to map out the connectivity and chemical environment of every atom.
Experimental Protocol: NMR
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its well-defined residual solvent peak.[4]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[4]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 (adjust for concentration).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to reveal distinct signals for the pyridine ring, the enone system, and the aliphatic cyclohexene ring. The chirality at C5 renders the methylene protons at C4 and C6 diastereotopic, meaning they are chemically non-equivalent and should appear as complex multiplets.[5]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.10 | d | 1H | H-2' (Pyridine) | Adjacent to the nitro group and ring nitrogen; highly deshielded. |
| ~8.85 | d | 1H | H-6' (Pyridine) | Adjacent to the ring nitrogen; deshielded. |
| ~7.50 | dd | 1H | H-5' (Pyridine) | Coupled to both H-2' and H-6'.[6] |
| ~6.15 | s | 1H | H-2 (Vinylic) | Singlet due to no adjacent protons; deshielded by the enone system.[5] |
| ~2.80-2.60 | m | 1H | H-5 (Aliphatic) | Methine proton adjacent to the methyl group and methylene groups. |
| ~2.55-2.30 | m | 2H | H-4 (Methylene) | Diastereotopic protons, appearing as a complex multiplet.[7] |
| ~2.25-2.05 | m | 2H | H-6 (Methylene) | Diastereotopic protons, appearing as a complex multiplet. |
| ~1.15 | d | 3H | -CH₃ | Doublet due to coupling with the H-5 proton. |
Predicted ¹³C NMR Data and Interpretation (101 MHz, CDCl₃)
The ¹³C spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon. The carbonyl and vinylic carbons of the enone system are expected at characteristic downfield shifts.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~198.5 | C-1 (C=O) | Typical chemical shift for a conjugated cyclohexenone carbonyl.[5] |
| ~162.0 | C-3 (Vinylic) | Vinylic carbon attached to the pyridine ring, deshielded. |
| ~154.0 | C-2' (Pyridine) | Aromatic carbon adjacent to nitrogen. |
| ~151.0 | C-6' (Pyridine) | Aromatic carbon adjacent to nitrogen. |
| ~149.0 | C-3' (Pyridine) | Aromatic carbon bearing the nitro group. |
| ~145.0 | C-4' (Pyridine) | Aromatic carbon attached to the cyclohexenone ring. |
| ~124.0 | C-5' (Pyridine) | Aromatic carbon coupled to protons.[8][9] |
| ~123.0 | C-2 (Vinylic) | Vinylic carbon with an attached proton. |
| ~44.5 | C-6 (Methylene) | Aliphatic sp³ carbon. |
| ~38.0 | C-4 (Methylene) | Aliphatic sp³ carbon. |
| ~30.5 | C-5 (Methine) | Aliphatic sp³ carbon. |
| ~21.0 | -CH₃ | Methyl group carbon. |
FT-IR Spectroscopy
FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" and confirms the presence of the key carbonyl, nitro, and alkene moieties.
Experimental Protocol: FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer.
-
Acquisition Parameters:
-
Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Predicted FT-IR Data and Interpretation
The key diagnostic peaks are the C=O stretch of the conjugated ketone and the asymmetric/symmetric stretches of the nitro group.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium-Weak | C-H stretch (Aromatic/Vinylic) | Stretching vibrations of sp² C-H bonds. |
| ~2960-2850 | Medium | C-H stretch (Aliphatic) | Stretching vibrations of sp³ C-H bonds from the ring and methyl group. |
| ~1670 | Strong, Sharp | C=O stretch (Ketone) | The frequency is lowered from a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond.[10][11] |
| ~1610 | Medium | C=C stretch (Alkene/Aromatic) | Overlapping stretches from the enone and pyridine ring systems. |
| ~1530 | Strong | N-O stretch (Asymmetric) | Characteristic strong absorption for a nitro group. |
| ~1350 | Strong | N-O stretch (Symmetric) | The second characteristic strong absorption for a nitro group.[12] |
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition.
Experimental Protocol: MS
-
Sample Preparation: Dissolve the sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for HRMS. For fragmentation studies, Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be used.
-
ESI-HRMS Parameters (Positive Mode):
-
Ionization Mode: ESI+.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ and compare it with the theoretical exact mass.
-
Predicted MS Data and Interpretation
The molecular formula is C₁₂H₁₂N₂O₃, with a monoisotopic mass of 232.0848 g/mol .
-
HRMS (ESI+): A prominent ion should be observed for [M+H]⁺ with a calculated m/z of 233.0921 . This experimental value must match the theoretical value within a narrow tolerance (e.g., < 5 ppm) to confirm the elemental composition.
-
Nitrogen Rule: The even molecular weight (232) is consistent with the presence of an even number of nitrogen atoms (two), providing a quick check of the proposed formula.[13]
-
Fragmentation Pattern (EI or CID): The molecule is expected to fragment in a predictable manner. Key fragmentation pathways would include the loss of the nitro group and cleavage within the cyclohexenone ring.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing valuable information about the conjugated π-electron system.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-grade solvent such as ethanol or methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Scan Range: 200 - 500 nm.
-
Blank: Use the pure solvent as a reference.
-
Predicted UV-Vis Data and Interpretation
The molecule contains a highly conjugated system spanning the enone and the nitropyridine ring. This extensive conjugation is expected to result in strong absorption in the UV region.
| Transition | Predicted λₘₐₓ (nm) | Rationale |
| π → π | ~280-320 | This strong absorption band is characteristic of the extended conjugated system. The Woodward-Fieser rules for enones predict a base value around 215 nm, but the attached nitropyridine ring acts as a powerful auxochrome, causing a significant bathochromic (red) shift.[14][15] |
| n → π | ~330-360 | This is a weaker, longer-wavelength absorption arising from the excitation of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital. It is often observed as a shoulder on the main π → π* peak.[16] |
Summary and Conclusion
The structural elucidation of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone is definitively achieved through the collective evidence provided by NMR, FT-IR, MS, and UV-Vis spectroscopy.
Summary of Key Spectroscopic Signatures:
| Technique | Key Finding |
| ¹H NMR | Confirms proton count and connectivity, shows characteristic signals for pyridine, enone, and diastereotopic methylene protons. |
| ¹³C NMR | Confirms 12 unique carbons, including a downfield carbonyl (~198 ppm) and multiple vinylic/aromatic carbons. |
| FT-IR | Shows strong, characteristic absorptions for C=O (~1670 cm⁻¹) and NO₂ (~1530, ~1350 cm⁻¹). |
| HRMS | Provides an exact mass for [M+H]⁺ at m/z 233.0921, confirming the elemental formula C₁₂H₁₂N₂O₃. |
| UV-Vis | Exhibits strong absorption from an extended conjugated system, with a π → π* transition significantly red-shifted. |
This guide outlines a robust and comprehensive analytical protocol. The application of these methodologies ensures high confidence in the structure and purity of the title compound, a critical prerequisite for its advancement in any research or drug development pipeline. The consistency across all datasets provides the unambiguous structural proof required for regulatory submissions and scientific publication.
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